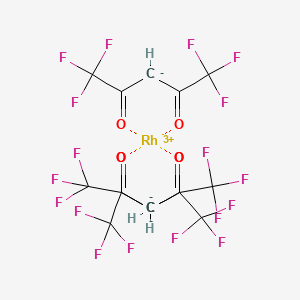
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is a coordination compound with the molecular formula C₁₅H₃F₁₈O₆Rh. It is known for its unique chemical properties and applications in various fields, including catalysis and materials science. The compound features a rhodium center coordinated to three 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) typically involves the reaction of rhodium(III) chloride with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states, often involving the use of reducing agents such as hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, and sodium borohydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of other diketones or phosphines as substituting ligands.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction can produce lower oxidation state rhodium species.
Applications De Recherche Scientifique
Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions.
Materials Science: The compound is employed in the preparation of thin films and coatings due to its volatility and stability.
Biological Studies: It is investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) involves coordination to substrates through the rhodium center. The 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato ligands stabilize the rhodium center and facilitate various catalytic processes. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in organic synthesis or interactions with biological molecules.
Comparaison Avec Des Composés Similaires
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)yttrium(III)
- Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)molybdenum(III)
- Tris(1,1,1,3,3,3-hexafluoro-2-propyl)phosphate
Comparison: Tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)rhodium(III) is unique due to the presence of the rhodium center, which imparts distinct catalytic properties compared to similar compounds with different metal centers. For example, the yttrium and molybdenum analogs have different reactivities and applications, highlighting the versatility and specificity of the rhodium compound in various chemical processes.
Propriétés
Numéro CAS |
14038-71-2 |
|---|---|
Formule moléculaire |
C15H3F18O6Rh |
Poids moléculaire |
724.06 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;rhodium(3+) |
InChI |
InChI=1S/3C5HF6O2.Rh/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
Clé InChI |
MNMROCVCJWFKCY-UHFFFAOYSA-N |
SMILES canonique |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


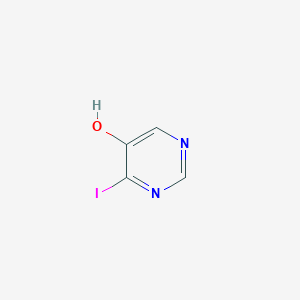
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)

![7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092997.png)
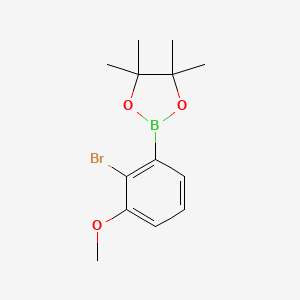
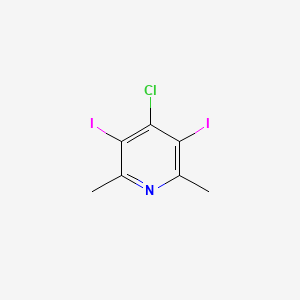
![5-((1R)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B13093018.png)
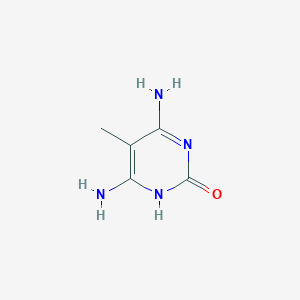
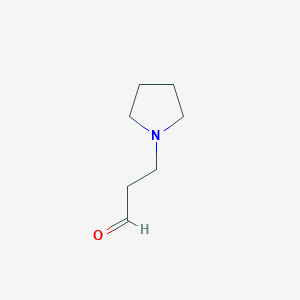
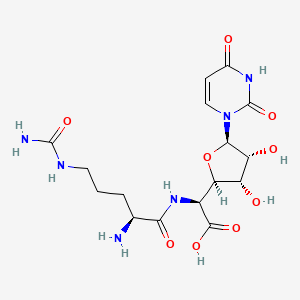
![3-Amino-2-(4-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13093040.png)
![Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13093044.png)
![(R)-3-(4-((2-Amino-1-methyl-1H-benzo[d]imidazol-4-yl)oxy)-3,5-dimethoxybenzamido)-2-(((benzyloxy)carbonyl)amino)propanoic acid hydrochloride](/img/structure/B13093059.png)

